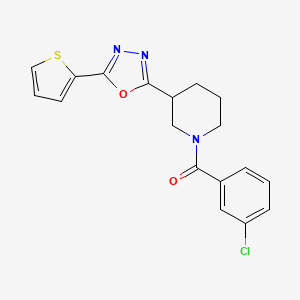

(3-Chlorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound “(3-Chlorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a structurally complex molecule featuring a 1,3,4-oxadiazole core linked to a piperidine ring, a thiophene moiety, and a 3-chlorophenyl group. The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, is known for its electron-deficient nature and role in enhancing metabolic stability in bioactive molecules. The thiophene substituent introduces sulfur-based aromaticity, which can influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

(3-chlorophenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c19-14-6-1-4-12(10-14)18(23)22-8-2-5-13(11-22)16-20-21-17(24-16)15-7-3-9-25-15/h1,3-4,6-7,9-10,13H,2,5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCXLPUCJWNDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Chlorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 340.77 g/mol. The structure features a piperidine ring, a thiophene moiety, and an oxadiazole unit, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN3O2 |

| Molecular Weight | 340.77 g/mol |

| Melting Point | Not specified |

| Purity | Typically >95% |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. In particular:

- Antibacterial Effects : Compounds similar to (3-Chlorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : Several derivatives of oxadiazole and piperidine have demonstrated strong inhibitory effects on acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. For instance, related compounds achieved IC50 values as low as 0.63 μM .

Anticancer Activity

The biological activity of similar compounds has also been explored in the context of cancer treatment:

- Inhibition of PD-1/PD-L1 Interaction : Research involving compounds with similar structural motifs has shown promise in inhibiting the PD-1/PD-L1 pathway, which is crucial for immune evasion in tumors. Some derivatives were able to rescue mouse immune cells significantly at concentrations as low as 100 nM .

Toxicity Studies

While the biological activities are promising, it is essential to assess the toxicity profiles of such compounds:

- Cytotoxicity : Preliminary studies indicate that while some derivatives exhibit significant biological activity, they also require thorough toxicity screening to ensure safety for potential therapeutic applications .

Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives based on the oxadiazole-piperidine framework. The synthesized compounds were evaluated for their antibacterial activity against multiple strains. The results indicated that specific substitutions on the piperidine ring enhanced antibacterial efficacy .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (3-Chlorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone with target proteins involved in various diseases. These studies suggest that the compound can effectively interact with key amino acids in target enzymes, potentially leading to inhibition .

Scientific Research Applications

1. Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial activity. For instance, compounds similar to (3-Chlorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. A study demonstrated that oxadiazole derivatives possess mechanisms that disrupt bacterial cell wall synthesis, leading to effective antimicrobial action .

2. Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. For example, compounds with similar structures have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing significant cytotoxicity. The mechanism involves inducing apoptosis through the activation of caspase pathways .

3. Anti-inflammatory Effects

Inflammation-related diseases can benefit from compounds that inhibit pro-inflammatory cytokines. Research has shown that certain oxadiazole derivatives can reduce inflammation markers in vitro and in vivo models, suggesting that (3-Chlorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone may also exhibit anti-inflammatory properties .

Data Table: Biological Activities of Related Compounds

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A recent study synthesized several oxadiazole derivatives based on the structure of (3-Chlorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone. These compounds were tested against various bacterial strains. The results indicated that modifications to the piperidine ring enhanced antimicrobial efficacy. The most potent derivative showed an MIC value lower than that of standard antibiotics .

Case Study 2: Evaluation of Anticancer Properties

In another study focusing on anticancer activity, researchers synthesized a series of piperidine-based oxadiazoles and evaluated their effects on HeLa cells. The compound corresponding to (3-Chlorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibited significant apoptosis induction at concentrations as low as 10 µM through mitochondrial pathway activation .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

Compound A : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (from )

- Key Differences: Replaces the oxadiazole with a thiadiazole (S instead of O), altering polarity and hydrogen-bonding capacity. Incorporates a thiazolidinone ring instead of piperidine, reducing basicity and conformational flexibility. Substituents: 4-Fluorophenyl (electron-withdrawing) vs. 3-chlorophenyl (meta-substitution) and thiophene (π-conductive).

Compound B : Isorhamnetin-3-O-glycoside (from )

- Key Differences: Flavonoid backbone with glycosidic linkage vs. heterocyclic scaffold. Lacks the oxadiazole and thiophene motifs, resulting in distinct electronic and solubility profiles.

Physicochemical Properties

Notes:

- logP values estimated using substituent contributions.

- Solubility inferred from analogous structures in the CRC Handbook.

Spectroscopic Characteristics

NMR Data Comparison :

- Target Compound :

- Compound A :

- Compound B: 1H-NMR: Glycosidic anomeric proton (δ 5.2–5.5 ppm), flavonoid aromatic H (δ 6.5–7.0 ppm).

Q & A

What multi-step synthetic strategies are effective for synthesizing (3-Chlorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

A modular approach is recommended:

- Step 1 : Construct the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides with activating agents like POCl₃ (80–90°C, 3–5 hours) .

- Step 2 : Functionalize the piperidine ring at the 3-position using nucleophilic substitution or coupling reactions under inert atmosphere (N₂/Ar) .

- Step 3 : Attach the 3-chlorophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/EtOH .

- Optimization : Monitor intermediates via HPLC for purity (>95%) and adjust stoichiometry (1.2–1.5 eq for limiting reagents). Catalytic additives like DMAP can improve acylation yields .

Which advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the piperidine-oxadiazole-thiophene scaffold. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.559° provide atomic-level precision .

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, particularly for distinguishing thiophene (δ 7.2–7.4 ppm) and oxadiazole (δ 8.1–8.3 ppm) protons .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches to validate functional groups .

How should researchers design biological activity assays to evaluate this compound’s potential as a kinase inhibitor or antimicrobial agent?

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or microbial enzymes (e.g., DNA gyrase) based on structural analogs with oxadiazole-thiophene motifs showing IC₅₀ values <10 µM .

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence polarization assays with ATP-competitive probes (e.g., ADP-Glo™ Kinase Assay) at 1–100 µM concentrations .

- Antimicrobial Screening : Conduct broth microdilution (MIC) tests against S. aureus and E. coli (CLSI guidelines) with positive controls (e.g., ciprofloxacin) .

- Controls : Include structurally similar inactive analogs to rule out nonspecific effects .

What experimental and computational strategies resolve contradictions in reported biological activity data for this compound?

- Reproducibility Checks : Standardize assay conditions (pH 7.4 buffer, 37°C, 5% CO₂) and compound purity (HPLC ≥98%) to minimize variability .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess if rapid degradation (e.g., t₁/₂ <30 min) explains inconsistent in vivo results .

- Molecular Dynamics (MD) Simulations : Simulate ligand-target binding over 100 ns to identify transient interactions missed in docking studies .

Which computational methods are suitable for predicting the binding modes and off-target risks of this compound?

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions). Validate with co-crystallized ligands (PDB: 1M17) .

- Pharmacophore Modeling : Align oxadiazole (hydrogen bond acceptor) and thiophene (hydrophobic) features with known inhibitors (e.g., sorafenib) .

- Off-Target Profiling : Screen against the ChEMBL database using similarity ensemble approach (SEA) to flag risks (e.g., hERG channel inhibition) .

How can researchers systematically evaluate the hydrolytic stability of the 1,3,4-oxadiazole ring under physiological conditions?

- Accelerated Degradation Studies : Incubate in PBS (pH 7.4) and human plasma at 37°C. Sample at 0, 24, 48, 72 hours and quantify intact compound via LC-MS. A half-life >24 hours indicates suitability for in vivo studies .

- Stress Testing : Expose to acidic (0.1N HCl) and basic (0.1N NaOH) conditions. Oxadiazole cleavage products (e.g., carboxylic acids) can be identified by NMR .

What methodologies are recommended for establishing structure-activity relationships (SAR) of analogs with modified thiophene or chlorophenyl groups?

- Analog Synthesis : Replace thiophene with furan or phenyl rings via Suzuki coupling (Pd(dppf)Cl₂, 80°C) and compare activities .

- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with IC₅₀ values. A q² >0.5 validates predictive power .

- Free-Wilson Analysis : Deconstruct the molecule into substituents (e.g., 3-Cl vs. 4-Cl phenyl) and quantify contributions to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.